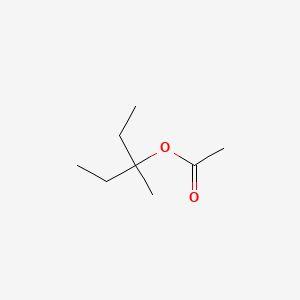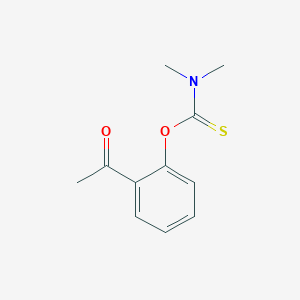![molecular formula C29H24N4OS B12012834 (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12012834.png)
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile ist eine komplexe organische Verbindung, die einen Benzothiazolring, einen Pyrazolring und eine Propenenitrilgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Benzothiazol- und Pyrazolzwischenprodukte, gefolgt von deren Kupplung über eine Propenenitrilbindung. Häufig verwendete Reagenzien in diesen Reaktionen sind Aldehyde, Nitrile und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen zur Steigerung von Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Hochdruckreaktoren, fortschrittlichen Reinigungstechniken und kontinuierlichen Fließsystemen beinhalten, um eine gleichbleibende Produktionsqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation Oxide ergeben, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung zur Untersuchung von Enzymwechselwirkungen, zellulären Signalwegen und als potenzielles Leitmolekül für die Wirkstoffforschung eingesetzt werden. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einem wertvollen Werkzeug für das Verständnis biologischer Prozesse.
Medizin
In der Medizin hat this compound potenzielle Anwendungen als Therapeutikum. Seine einzigartige Struktur ermöglicht es ihm, mit spezifischen molekularen Zielstrukturen zu interagieren, was es zu einem Kandidaten für die Wirkstoffentwicklung macht.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden. Seine chemischen Eigenschaften machen es für Anwendungen geeignet, die Stabilität und spezifische Reaktivität erfordern.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren. Die Verbindung kann biologische Signalwege modulieren, indem sie an spezifische Stellen bindet, was zu Veränderungen der Zellfunktionen führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu ähnlichen Verbindungen gehören andere Benzothiazol- und Pyrazolderivate, wie z. B.:
- 2-(1,3-Benzothiazol-2-YL)-3-phenyl-2-propenenitrile
- 3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazole
Einzigartigkeit
Was (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ein eigenes Set chemischer und biologischer Eigenschaften bietet. Diese Einzigartigkeit ermöglicht spezifische Wechselwirkungen und Anwendungen, die mit anderen ähnlichen Verbindungen möglicherweise nicht erreichbar sind.
Eigenschaften
Molekularformel |
C29H24N4OS |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24N4OS/c1-2-3-17-34-25-15-13-21(14-16-25)28-23(20-33(32-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)35-29/h4-16,18,20H,2-3,17H2,1H3/b22-18- |
InChI-Schlüssel |
ISTMWAOBXSTCIH-PYCFMQQDSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)



![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)


![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012825.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012836.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12012839.png)
